An In-depth Technical Guide to 2,6-Dimercaptopyridine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2,6-Dimercaptopyridine: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2,6-Dimercaptopyridine (CAS No. 23941-53-9), a versatile heterocyclic organosulfur compound. Tailored for researchers, chemists, and professionals in drug development, this document delves into the molecule's core properties, tautomeric nature, synthesis protocols, reactivity, and safety considerations, highlighting its potential in coordination chemistry and as a building block in medicinal chemistry.
Core Molecular Identity and Properties
2,6-Dimercaptopyridine, also known as Pyridine-2,6-dithiol, is a pyridine ring substituted at the 2 and 6 positions with thiol (-SH) groups.[1][2][3] This bifunctional arrangement is central to its unique chemical behavior and utility.
Physicochemical and Structural Data
The fundamental properties of 2,6-Dimercaptopyridine are summarized below, providing a quantitative baseline for experimental design.
| Property | Value | Source(s) |
| CAS Number | 23941-53-9 | [1][2][3] |
| Molecular Formula | C₅H₅NS₂ | [1][3] |
| Molecular Weight | 143.23 g/mol | [1][3] |
| Appearance | Yellow to Brown Solid/Powder | [4] |
| Melting Point | 148-152 °C | [2][3] |
| Boiling Point | 278.9 ± 20.0 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [1][2] |
| pKa | 7.49 ± 0.20 (Predicted) | [2][3] |
| Synonyms | 2,6-Pyridinedithiol, Pyridine-2,6-dithiol | [1][2][3] |
The Critical Role of Tautomerism
A defining feature of mercaptopyridines is their existence in a tautomeric equilibrium between thiol and thione forms.[5][6] For 2,6-Dimercaptopyridine, this is a complex equilibrium involving three principal tautomers: the dithiol, the thione-thiol, and the dithione forms.
The equilibrium's position is highly sensitive to the molecular environment. In dilute solutions and nonpolar solvents, the dithiol form is generally favored.[5][6] Conversely, in polar solvents or the solid state, intermolecular hydrogen bonding and self-association shift the equilibrium significantly toward the more stable dithione tautomer, 6-mercapto-1H-pyridine-2-thione.[6][7] This dynamic behavior is crucial, as the reactivity and coordination properties of the molecule are dictated by the predominant tautomer under specific experimental conditions.
Synthesis and Reactivity
Synthetic Pathway: Nucleophilic Substitution
A primary route for synthesizing 2,6-Dimercaptopyridine involves the nucleophilic substitution of a dihalopyridine precursor, most commonly 2,6-dichloropyridine.[8] The reaction is typically performed using a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis. The choice of solvent and reaction conditions is critical to manage the reactivity of the thiol groups and maximize yield.
Key Reactivity Insights
-
Nucleophilicity and Acidity : The thiol protons are acidic and can be deprotonated by bases to form a highly nucleophilic thiolate dianion. This dianion is a potent ligand for metal ions.
-
Oxidation : The thiol groups are susceptible to oxidation. Mild oxidizing agents can induce the formation of an intramolecular disulfide bond or intermolecular disulfide-linked polymers. Stronger oxidation can lead to the formation of sulfonic acids. This sensitivity necessitates handling under an inert atmosphere.
-
Coordination Chemistry : As a bidentate ligand, 2,6-Dimercaptopyridine readily chelates to a wide range of transition metals through its two sulfur atoms, forming stable complexes. This property is foundational to its use in materials science and catalysis.
Applications in Research and Development
The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[9][10] While 2,6-Dimercaptopyridine itself is primarily a research chemical, its derivatives and structural motifs are of significant interest.
-
Coordination Chemistry and Materials Science : It serves as a robust ligand for creating metal-organic frameworks (MOFs) and coordination polymers. The sulfur atoms provide strong binding sites, leading to materials with interesting electronic and catalytic properties.
-
Precursor in Drug Discovery : The molecule is a valuable starting material for synthesizing more complex structures. For instance, derivatives of 2,6-disubstituted pyridines have been synthesized and evaluated for potential antituberculosis activity.[11][12] The thiol groups can be functionalized to introduce diverse pharmacophores, enabling structure-activity relationship (SAR) studies.
-
Corrosion Inhibition : Organosulfur compounds containing nitrogen are effective corrosion inhibitors for metals. The ability of 2,6-Dimercaptopyridine to adsorb onto metal surfaces via its sulfur and nitrogen atoms makes it a candidate for studies in this field.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to established protocols is non-negotiable when working with this compound.
Hazard Identification
-
GHS Classification : Warning.[4]
-
Hazard Statements : Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][13]
-
Appearance : Yellow to brown solid.[4]
-
Odor : No specific information available, but thiol-containing compounds are often associated with unpleasant odors.[4]
Recommended Handling and PPE
-
Ventilation : Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[4]
-
Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[4]
-
Hygiene : Wash hands and any exposed skin thoroughly after handling.[4] Do not eat, drink, or smoke in the laboratory.
Storage and Stability
-
Conditions : Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][14] Refrigeration is often recommended to maintain product quality.[4][14]
-
Atmosphere : Due to its sensitivity to oxidation, it is best stored under an inert gas like argon or nitrogen.
-
Incompatibilities : Avoid contact with strong oxidizing agents and strong bases.[4][14]
Experimental Protocol: Synthesis of 2,6-Dimercaptopyridine
This protocol is a representative method adapted from general procedures for the synthesis of mercaptopyridines.[8] Causality : The choice of a protic solvent like ethanol helps to solvate the reagents, while the subsequent hydrolysis step is necessary when using thiourea to release the free thiol groups.
Objective : To synthesize 2,6-Dimercaptopyridine from 2,6-Dichloropyridine.
Materials :
-
2,6-Dichloropyridine
-
Thiourea
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Standard laboratory glassware and reflux apparatus
Procedure :
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-Dichloropyridine and a molar excess (e.g., 2.2 equivalents) of thiourea in ethanol.
-
Reflux : Heat the mixture to reflux and maintain for several hours until TLC or LC-MS analysis indicates the consumption of the starting material. This step forms the thiouronium salt intermediate.
-
Hydrolysis : Cool the reaction mixture to room temperature. Add a concentrated aqueous solution of sodium hydroxide and heat the mixture to reflux again for 1-2 hours. This basic hydrolysis cleaves the thiouronium salt to yield the sodium salt of 2,6-dimercaptopyridine.
-
Acidification : After cooling the mixture in an ice bath, carefully acidify with hydrochloric acid to a pH of ~5-6. The product will precipitate out of the solution.
-
Isolation : Collect the solid precipitate by vacuum filtration.
-
Purification : Wash the crude product with cold water to remove inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., an ethanol/water mixture).
-
Drying and Storage : Dry the purified product under vacuum. Store the final compound under an inert atmosphere in a cool, dark place.
Validation : The identity and purity of the synthesized 2,6-Dimercaptopyridine should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.
Spectroscopic Characterization
Spectroscopic methods are essential for verifying the structure and purity of 2,6-Dimercaptopyridine.[15]
-
¹H NMR : The spectrum will be influenced by the tautomeric equilibrium. In the dithiol form, one would expect signals for the aromatic protons on the pyridine ring and a broad signal for the two SH protons. The dithione form would show different chemical shifts for the ring protons and a signal for the N-H proton.
-
¹³C NMR : The number and chemical shifts of the carbon signals will also depend on the dominant tautomer. The C-S carbons would be clearly identifiable.
-
FTIR : Key vibrational bands would include C=C and C=N stretching from the pyridine ring, S-H stretching (for the thiol form, typically weak), and C=S stretching (for the thione form).
-
UV-Vis : The electronic absorption spectrum is sensitive to the tautomeric form, with the thione tautomer generally exhibiting a strong absorption at a longer wavelength compared to the thiol form.[6]
References
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National Center for Biotechnology Information. (2023, January 3). Synthesis and Structure-Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents. PubMed. Retrieved January 22, 2026, from [Link]
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